molecular formula C13H12NNaO3 B14815725 sodium 5-(1H-indol-3-yl)-5-oxopentanoate

sodium 5-(1H-indol-3-yl)-5-oxopentanoate

Cat. No.: B14815725
M. Wt: 253.23 g/mol
InChI Key: LNEKBMVFCKXOLC-UHFFFAOYSA-M
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Description

Sodium 5-(1H-indol-3-yl)-5-oxopentanoate is a sodium salt derivative of 5-oxopentanoic acid, functionalized with a 1H-indol-3-yl substituent at the γ-position. The indole moiety, a bicyclic aromatic heterocycle, confers unique biochemical interactions, making this compound of interest in pharmaceutical and materials science research.

Properties

Molecular Formula

C13H12NNaO3

Molecular Weight

253.23 g/mol

IUPAC Name

sodium;5-(1H-indol-3-yl)-5-oxopentanoate

InChI

InChI=1S/C13H13NO3.Na/c15-12(6-3-7-13(16)17)10-8-14-11-5-2-1-4-9(10)11;/h1-2,4-5,8,14H,3,6-7H2,(H,16,17);/q;+1/p-1

InChI Key

LNEKBMVFCKXOLC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of sodium 5-(1H-indol-3-yl)-5-oxopentanoate, the indole ring can be constructed first, followed by the addition of the pentanoate group through various organic reactions.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-temperature reactions, and purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(1H-indol-3-yl)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can produce oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Sodium 5-(1H-indol-3-yl)-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 5-(1H-indol-3-yl)-5-oxopentanoate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison

The sodium salt’s structure is characterized by:

  • 5-oxopentanoate backbone: A five-carbon chain with a ketone group at the γ-position and a carboxylate group.

Key analogs include :

2,5-Dioxopyrrolidin-1-yl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate (TZ-NHS) Substituent: Tetrazine-benzylamino group. Application: Used to functionalize iron oxide nanoparticles (CLIOs) for biomedical targeting . Key Difference: Tetrazine enables bioorthogonal click chemistry, unlike the indole’s aromatic interactions.

Triethylammonium 5-(cyclohexylamino)-5-oxopentanoate (B2) Substituent: Cyclohexylamino group. Application: Corrosion inhibitor for mild steel in acidic environments . Key Difference: Ionic triethylammonium counterion vs. sodium; cyclohexylamino lacks aromaticity.

Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate Substituent: Naphthylamino and benzyl-protected carbamate groups. Application: Intermediate in peptide synthesis . Key Difference: Bulky naphthyl and benzyl groups reduce solubility compared to the indole-sodium salt.

5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione (1s) Core Structure: Thiazolidinedione with indole substituent. Activity: 82.9% inhibition of lipid peroxidation, comparable to NDGA (80.8%) . Key Difference: Thiazolidinedione ring enhances electron delocalization, differing from the linear 5-oxopentanoate chain.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Features Key Functional Groups
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate ~265.2* High aqueous solubility (sodium salt) Indol-3-yl, carboxylate, ketone
TZ-NHS ~434.4 Organic solvent compatibility Tetrazine, NHS ester
B2 ~290.4 Ionic, polar aprotic solubility Cyclohexylamino, carboxylate
1s ~260.3 Moderate aqueous solubility Indol-3-yl, thiazolidinedione

*Estimated based on molecular formula.

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